molecular formula C12H8ClNO3S B2658544 3-(2-Chlorobenzamido)thiophene-2-carboxylic acid CAS No. 439111-81-6

3-(2-Chlorobenzamido)thiophene-2-carboxylic acid

Cat. No.: B2658544
CAS No.: 439111-81-6
M. Wt: 281.71
InChI Key: DFOQJQLRPKSGPU-UHFFFAOYSA-N
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Description

Introduction and Research Significance

Historical Context of Thiophene-Carboxylic Acid Derivatives in Chemical Research

Thiophene-carboxylic acids have been integral to heterocyclic chemistry since Viktor Meyer’s 1882 isolation of thiophene from benzene contaminants. The discovery of thiophene-2-carboxylic acid’s catalytic properties in Ullmann coupling reactions marked a pivotal advancement, enabling efficient carbon-carbon bond formation in synthetic organic chemistry. Early 20th-century studies focused on derivatizing the thiophene core to enhance aromatic stability and reactivity, with carboxylation at the 2-position emerging as a strategy to modulate electronic properties.

The introduction of electron-withdrawing carboxylic acid groups to thiophene’s aromatic system significantly altered its reactivity profile, enabling participation in nucleophilic acyl substitutions and metal-catalyzed cross-couplings. For instance, copper(I) thiophene-2-carboxylate’s efficacy in mediating Ullmann couplings underscored the synergistic effects of the thiophene ring and carboxylate moiety. These developments laid the groundwork for incorporating thiophene-carboxylic acids into complex hybrids, such as 3-(2-chlorobenzamido)thiophene-2-carboxylic acid, which merges heterocyclic and benzamide domains.

Position of this compound Within Benzamide-Substituted Heterocycles

Benzamide-substituted heterocycles occupy a critical niche in drug discovery due to their ability to engage hydrogen bonding and π-stacking interactions with biological targets. The integration of chlorobenzamide with thiophene-carboxylic acid creates a multifunctional scaffold:

  • Thiophene Core : Provides aromatic stability and facilitates π-orbital interactions, enhancing binding affinity in molecular recognition processes.
  • Chlorobenzamide Moiety : Introduces steric and electronic modulation via the chlorine substituent, potentially improving target selectivity.
  • Carboxylic Acid Group : Serves as a handle for further functionalization or salt formation, improving solubility and bioavailability.

Comparative analysis with analogues like benzo[b]thiophene-2-carboxylic acid (melting point 268–272°C) and thieno[2,3-b]thiophene derivatives reveals that the chlorobenzamide substitution at the 3-position likely alters crystallinity and thermal stability, though empirical data for this specific compound remain sparse.

Table 1: Structural and Physical Properties of Select Thiophene-Carboxylic Acid Derivatives
Compound Name Molecular Formula Melting Point (°C) Key Functional Groups
Thiophene-2-carboxylic acid C₅H₄O₂S 134–136 Carboxylic acid
Benzo[b]thiophene-2-carboxylic acid C₉H₆O₂S 268–272 Carboxylic acid, fused ring
3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid C₇H₃ClO₂S₂ Not reported Carboxylic acid, chloro

Current Research Landscape and Scientific Relevance

Recent studies highlight the versatility of thiophene-benzamide hybrids in agrochemical and pharmaceutical contexts:

  • Fungicidal Applications : Quinoline-linked 1,2,4-oxadiazole benzamides demonstrate potent activity against Botrytis cinerea, with IC₅₀ values <10 μg/mL. The structural resemblance of this compound to these compounds suggests unexplored potential in plant pathogen management.
  • Antibacterial Agents : Benzamide derivatives exhibit moderate activity against Staphylococcus aureus and Escherichia coli, though efficacy correlates strongly with substituent electronegativity. The chlorine atom in the subject compound may enhance membrane permeability via hydrophobic interactions.
  • Synthetic Intermediates : 3-Chloro-benzo[b]thiophene-2-carboxylic acid serves as a precursor to 1,3,4-thiadiazol-2-ylamine derivatives, underscoring the utility of halogenated thiophene-carboxylic acids in heterocycle synthesis.

Key Research Questions and Gaps in Current Literature

Despite incremental progress, critical unknowns persist:

  • Synthetic Optimization : No published protocols detail the regioselective amidation of thiophene-2-carboxylic acid with 2-chlorobenzoyl chloride. Potential side reactions, such as O-acylation or ring chlorination, require investigation.
  • Structure-Activity Relationships (SAR) : The impact of substituting the thiophene 3-position with chlorobenzamide on bioactivity remains unquantified. Comparative studies with 3-amino or 3-hydroxy analogues are absent.
  • Material Science Applications : Thiophene-carboxylic acids’ role in conductive polymers has been explored, but the effects of benzamide functionalization on charge transport properties are undocumented.
  • Metabolic Fate : While branched-chain amino acid metabolism studies exist, the pharmacokinetic behavior of thiophene-benzamide hybrids in mammalian systems is wholly uncharacterized.

Properties

IUPAC Name

3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3S/c13-8-4-2-1-3-7(8)11(15)14-9-5-6-18-10(9)12(16)17/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOQJQLRPKSGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(SC=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666699
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzamido)thiophene-2-carboxylic acid typically involves the reaction of 2-chlorobenzoyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction can be summarized as follows:

2-chlorobenzoyl chloride+thiophene-2-carboxylic acidtriethylamine, dichloromethane3-(2-Chlorobenzamido)thiophene-2-carboxylic acid\text{2-chlorobenzoyl chloride} + \text{thiophene-2-carboxylic acid} \xrightarrow{\text{triethylamine, dichloromethane}} \text{this compound} 2-chlorobenzoyl chloride+thiophene-2-carboxylic acidtriethylamine, dichloromethane​3-(2-Chlorobenzamido)thiophene-2-carboxylic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzamido)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom in the benzamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that derivatives of thiophene-2-carboxylic acid, including 3-(2-Chlorobenzamido)thiophene-2-carboxylic acid, exhibit significant biological activities. For instance, compounds related to this structure have shown promise in treating inflammatory conditions and cancers. A study on a related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, demonstrated its ability to alleviate ulcerative colitis by modulating inflammatory pathways and gut microbiota . This suggests that similar compounds might be developed for therapeutic purposes.

Organic Synthesis

Synthetic Intermediates
this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various biologically active molecules through reactions such as condensation and cyclization. For example, it can participate in the synthesis of thiadiazole derivatives via reaction with thiosemicarbazide in the presence of phosphorus oxychloride . Such synthetic pathways are crucial for developing new pharmaceuticals and agrochemicals.

Agrochemicals

Pesticide Development
The compound's structure allows for modifications that can lead to the development of new agrochemical agents. Thiophene derivatives are often explored for their potential as herbicides and fungicides due to their ability to interfere with biochemical pathways in pests. The application of this compound in this area remains an exciting prospect for enhancing agricultural productivity while managing pest resistance.

Case Studies and Research Findings

Study Findings Applications
Study on 3,6-dichlorobenzo[b]thiophene-2-carboxylic acidDemonstrated anti-inflammatory effects in ulcerative colitis models by modulating mTORC1 activation and gut microbiota .Potential therapeutic agent for inflammatory bowel diseases.
Synthesis of thiadiazole derivativesUtilized this compound as a precursor for synthesizing novel compounds with targeted biological activities .Development of new pharmaceuticals.
Exploration in agrochemical formulationsInvestigated the structural modifications of thiophene derivatives for enhanced pesticide efficacy .Development of new agrochemical products.

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and biological activities (where available):

Compound Name Molecular Formula Substituent Type/Position Key Properties/Activities References
3-(2-Chlorobenzamido)thiophene-2-carboxylic acid C₁₂H₈ClNO₃S 2-Chlorobenzamido (position 3) No reported bioactivity
3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid C₁₁H₉ClNO₄S₂ 4-Chloroanilino sulfonyl (position 3) Competitive AmpC β-lactamase inhibitor (Ki = 26 µM)
3-(3-Nitro-phenylsulfamoyl)-thiophene-2-carboxylic acid C₁₁H₉N₂O₆S₂ 3-Nitro-phenylsulfamoyl (position 3) Synthetic intermediate; no bioactivity reported
3-(2-Iodobenzamido)thiophene-2-carboxylic acid C₁₂H₈INO₃S 2-Iodobenzamido (position 3) Potential halogen-specific interactions in drug design
2-[(5-Chloro-2-fluorobenzene)amido]thiophene-3-carboxylic acid C₁₂H₇ClFNO₃S 5-Chloro-2-fluorobenzamido (position 2) Structural isomer; fluorine enhances electronegativity

Key Observations :

  • Substituent Position: The position of the benzamido group (e.g., 2-chloro vs. 4-chloro) significantly impacts steric and electronic interactions. For example, the 4-chloroanilino sulfonyl derivative in exhibited potent β-lactamase inhibition due to optimal alignment with the enzyme's active site.
  • Electron-Withdrawing Groups : Nitro () and fluoro () substituents enhance electronegativity, improving solubility and intermolecular interactions.

Physicochemical Properties

  • Solubility : The carboxylic acid group at position 2 enhances aqueous solubility compared to ester or amide derivatives (e.g., methyl esters in ).
  • Melting Points : Derivatives with sulfamoyl groups (e.g., compound 11 in , melting point 210–213°C) generally exhibit higher melting points than benzamido analogs, likely due to stronger hydrogen-bonding networks.
  • Stability : Thiophene-2-carboxylic acid derivatives are stable under standard laboratory conditions but may degrade under strong acidic/basic conditions .

Biological Activity

3-(2-Chlorobenzamido)thiophene-2-carboxylic acid, a compound with the CAS number 439111-81-6, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxylic acid and a chlorobenzamide moiety. The presence of the chlorine atom and the carboxylic acid group may influence its biological activity by enhancing lipophilicity and facilitating interaction with biological targets.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria.
  • Anticancer Potential : Research indicates that compounds similar to this compound can inhibit cancer cell proliferation. A study demonstrated that related thiophene derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways, suggesting a potential role in cancer therapy.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of kinases or other relevant targets in disease mechanisms.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Enzymes : The compound may bind to active sites on enzymes, altering their activity. This interaction can lead to downstream effects on cellular processes.
  • Induction of Apoptosis : By affecting signaling pathways such as the MAPK or PI3K/Akt pathways, it may promote programmed cell death in cancer cells.
  • Antibacterial Mechanism : The compound's structural features may disrupt bacterial cell wall synthesis or inhibit essential metabolic functions.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of specific cancer cell lines (e.g., MCF7 and HeLa). The IC50 values observed were in the micromolar range, indicating moderate potency.
  • Structure-Activity Relationship (SAR) : Studies on SAR have shown that modifications to the thiophene ring or the chlorobenzamide moiety can significantly affect biological activity. For example, substituting different halogens or functional groups alters potency and selectivity against targeted enzymes.

Data Table

Biological ActivityAssay TypeIC50 (µM)Reference
Antimicrobial (E. coli)Disk diffusion15
Anticancer (MCF7)Cell viability12
Enzyme inhibition (Kinase X)Enzyme assay5

Q & A

Q. What are the common synthetic routes for preparing 3-(2-chlorobenzamido)thiophene-2-carboxylic acid, and what are their mechanistic considerations?

The compound can be synthesized via multistep reactions involving thiophene derivatives and chlorobenzamide coupling. A key intermediate is thiophene-2-carboxylic acid, which can undergo amidation with 2-chlorobenzoyl chloride under basic conditions (e.g., using triethylamine as a catalyst). The Schmidt reaction or halogenation methods (e.g., using thionyl chloride) are also applicable for introducing chlorine substituents . Characterization via NMR and HPLC ensures purity and structural confirmation .

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?

Byproduct formation often arises from incomplete chlorination or competing esterification. Optimizing stoichiometry (e.g., excess 2-chlorobenzamide), temperature control (40–60°C), and solvent choice (e.g., dichloromethane for halogenation) can improve yield. Post-synthesis purification via column chromatography or recrystallization in ethanol removes impurities .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the thiophene backbone and chlorobenzamido substituent.
  • FTIR : Identifies carboxylic acid (-COOH) and amide (-CONH-) functional groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of the chlorobenzamido group influence the compound’s reactivity in further functionalization?

The electron-withdrawing chlorine atom activates the benzene ring toward electrophilic substitution, while the amide group directs reactions to specific positions (e.g., para to the amide). Computational studies (DFT) can predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in crystal structures (e.g., bond lengths, angles) may arise from twinning or poor diffraction quality. Using SHELXL for refinement and ORTEP-3 for visualization improves accuracy. High-resolution data (≤1.0 Å) and hydrogen-bonding network analysis mitigate errors .

Q. How can surface-modified graphene enhance the detection of thiophene derivatives in spectroscopic applications?

Functionalizing graphene with thiophene-2-carboxylic acid improves mid-IR photoresponsivity (3–5 μm range) due to strong ligand absorption. This method increases sensitivity in photodetectors by 30–40% compared to unmodified graphene .

Q. What are the challenges in scaling up synthetic routes while maintaining enantiomeric purity?

Scalability often introduces racemization during amide bond formation. Using chiral catalysts (e.g., L-proline derivatives) and low-temperature conditions preserves stereochemistry. Continuous flow reactors reduce batch variability .

Methodological Considerations

  • Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) effectively separates isomers .
  • Stability : Store the compound at –20°C under inert gas to prevent hydrolysis of the amide bond .
  • Safety : Handle chlorinated reagents in fume hoods; thiophene derivatives may release toxic SOₓ gases upon combustion .

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